3-Bromo-4-(hexyloxy)benzoic acid
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Overview
Description
3-Bromo-4-(hexyloxy)benzoic acid: is a chemical compound with the molecular formula C13H17BrO3. It is used in various fields such as life sciences, organic synthesis, and environmental measurement. The compound is characterized by a bromine atom at the third position and a hexyloxy group at the fourth position on the benzoic acid ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4-(hexyloxy)benzoic acid typically involves the bromination of 4-(hexyloxy)benzoic acid. The process can be carried out by reacting 4-(hexyloxy)benzoic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually conducted at a controlled temperature to ensure the selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in a pure form.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-4-(hexyloxy)benzoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-(hexyloxy)benzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields 4-(hexyloxy)benzoic acid.
Scientific Research Applications
Chemistry: 3-Bromo-4-(hexyloxy)benzoic acid is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in biochemical research, particularly in the study of enzyme interactions and protein-ligand binding. It serves as a probe to investigate biological pathways and molecular interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the design and synthesis of new drug candidates targeting specific biological pathways.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(hexyloxy)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the hexyloxy group play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
4-(Hexyloxy)benzoic acid: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-4-methoxybenzoic acid: Contains a methoxy group instead of a hexyloxy group, leading to variations in physical and chemical properties.
3-Bromo-4-ethoxybenzoic acid: Features an ethoxy group, which affects its solubility and reactivity compared to the hexyloxy derivative.
Uniqueness: 3-Bromo-4-(hexyloxy)benzoic acid is unique due to the presence of both the bromine atom and the hexyloxy group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-bromo-4-hexoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-2-3-4-5-8-17-12-7-6-10(13(15)16)9-11(12)14/h6-7,9H,2-5,8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAWNQNJBPJZDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406530 |
Source
|
Record name | 3-BROMO-4-(HEXYLOXY)BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158873-84-8 |
Source
|
Record name | 3-BROMO-4-(HEXYLOXY)BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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